(3S*,4R*)-1-[3-(difluoromethoxy)benzyl]-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3S*,4R*)-1-[3-(difluoromethoxy)benzyl]-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C20H21F2NO4 and its molecular weight is 377.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 377.14386448 g/mol and the complexity rating of the compound is 493. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biological Activity of Carboxylic Acids
Carboxylic acids, particularly natural ones derived from plants, exhibit a wide range of biological activities. The structural variations among selected carboxylic acids, such as benzoic acid, cinnamic acid, and others, influence their antioxidant, antimicrobial, and cytotoxic activities. Studies show that the antioxidant activity of these acids depends on the number of hydroxyl groups and conjugated bonds, with rosmarinic acid exhibiting the highest antioxidant properties. The antimicrobial and anticancer properties are influenced by the structure of these acids, highlighting the importance of hydroxyl groups and carboxyl groups in their bioactivity (Godlewska-Żyłkiewicz et al., 2020).
Chemistry and Reactivity of Carboxylic Acid Derivatives
Carboxylic acid derivatives play a crucial role in various chemical reactions and applications. For instance, the review on the influence of metals on the electronic system of biologically important ligands, including carboxylic acids, reveals how these compounds interact with metals, affecting their electronic systems and properties. Such interactions are essential for understanding the nature of these compounds in biological systems and their potential applications in medicine and chemistry (Lewandowski et al., 2005).
Environmental Impact and Treatment of Carboxylic Acid Derivatives
Perfluorinated acids, including carboxylic acids, are persistent environmental contaminants. Their bioaccumulation potential varies with the chain length and structure. Research suggests that PFCAs with less than seven fluorinated carbons are not considered bioaccumulative according to regulatory criteria, highlighting the importance of structural features in their environmental impact and treatment methods (Conder et al., 2008).
Properties
IUPAC Name |
(3S,4R)-1-[[3-(difluoromethoxy)phenyl]methyl]-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F2NO4/c1-26-15-6-3-5-14(9-15)17-11-23(12-18(17)19(24)25)10-13-4-2-7-16(8-13)27-20(21)22/h2-9,17-18,20H,10-12H2,1H3,(H,24,25)/t17-,18+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEHZGAPSQSYOSO-ZWKOTPCHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CN(CC2C(=O)O)CC3=CC(=CC=C3)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)[C@@H]2CN(C[C@H]2C(=O)O)CC3=CC(=CC=C3)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.